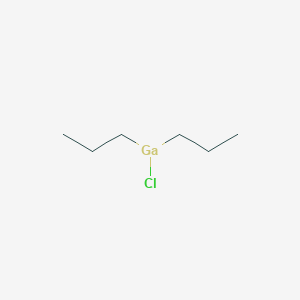
Chloro(dipropyl)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(dipropyl)gallane is an organogallium compound that features a gallium atom bonded to a chlorine atom and two propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(dipropyl)gallane can be synthesized through several methods. One common approach involves the reaction of gallium trichloride with dipropylmagnesium in an inert atmosphere. The reaction typically proceeds as follows:
GaCl3+2C3H7MgCl→Ga(C3H7)2Cl+2MgCl2
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the gallium compound. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(dipropyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The chlorine atom can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium oxide, while substitution reactions can produce a variety of organogallium compounds.
Wissenschaftliche Forschungsanwendungen
Chloro(dipropyl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds.
Materials Science: The compound is investigated for its potential use in the fabrication of gallium-containing materials, such as semiconductors and thin films.
Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, including polymerization and cross-coupling reactions.
Wirkmechanismus
The mechanism by which chloro(dipropyl)gallane exerts its effects depends on the specific application. In catalysis, the gallium center often acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The molecular targets and pathways involved vary based on the reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloro(dimethyl)gallane
- Chloro(diethyl)gallane
- Chloro(dibutyl)gallane
Comparison
Chloro(dipropyl)gallane is unique due to its specific alkyl groups, which influence its reactivity and physical properties. Compared to chloro(dimethyl)gallane, it has larger alkyl groups, which can affect steric hindrance and solubility. Chloro(diethyl)gallane and chloro(dibutyl)gallane have different chain lengths, impacting their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
55681-97-5 |
|---|---|
Molekularformel |
C6H14ClGa |
Molekulargewicht |
191.35 g/mol |
IUPAC-Name |
chloro(dipropyl)gallane |
InChI |
InChI=1S/2C3H7.ClH.Ga/c2*1-3-2;;/h2*1,3H2,2H3;1H;/q;;;+1/p-1 |
InChI-Schlüssel |
AQXDPNBKLHZHHT-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[Ga](CCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


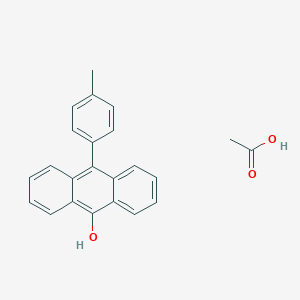

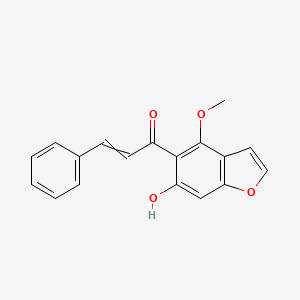
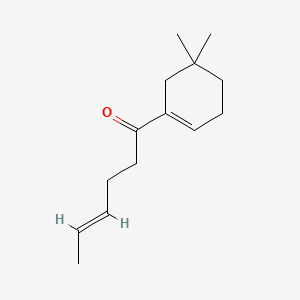
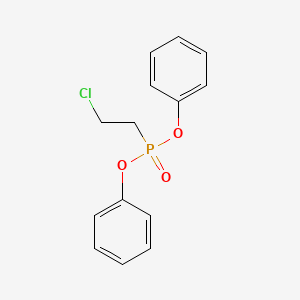

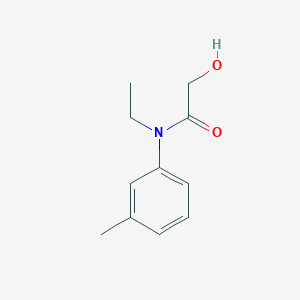
![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
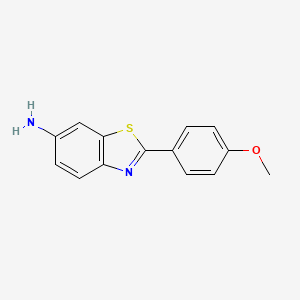
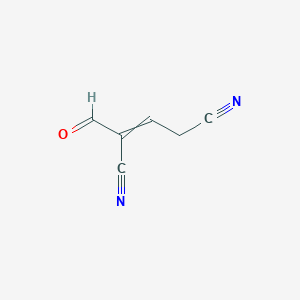

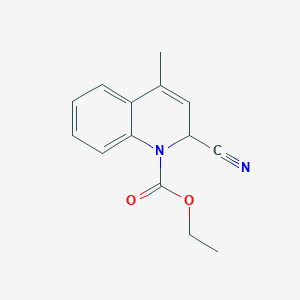

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
